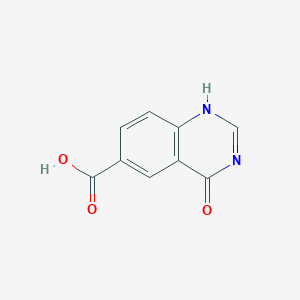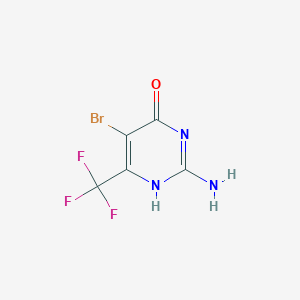![molecular formula C18H15F3N2O2 B7827775 (2Z)-3-oxo-N-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]butanamide](/img/structure/B7827775.png)
(2Z)-3-oxo-N-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “(2Z)-3-oxo-N-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]butanamide” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-3-oxo-N-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]butanamide” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are essential for producing this compound with high purity and yield. Typically, the synthesis involves multiple steps, including the use of specific reagents and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of “this compound” requires scaling up the laboratory synthesis methods to produce the compound in large quantities. This involves optimizing the reaction conditions, using industrial-grade reagents, and employing large-scale reactors and purification systems to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
“(2Z)-3-oxo-N-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]butanamide” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a different set of products compared to reduction or substitution reactions.
Wissenschaftliche Forschungsanwendungen
“(2Z)-3-oxo-N-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]butanamide” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of “(2Z)-3-oxo-N-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]butanamide” involves its interaction with specific molecular targets and pathways This includes binding to receptors or enzymes, modulating their activity, and triggering specific biochemical responses
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “(2Z)-3-oxo-N-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]butanamide” include those with similar chemical structures or functional groups. These compounds may share certain properties and applications but also have unique characteristics that distinguish them from “this compound”.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties and applications. Comparing it with similar compounds helps highlight its distinct features and potential advantages in various applications.
Eigenschaften
IUPAC Name |
(2Z)-3-oxo-N-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-12(24)16(17(25)23-14-7-3-2-4-8-14)11-22-15-9-5-6-13(10-15)18(19,20)21/h2-11,22H,1H3,(H,23,25)/b16-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDNCPNCAJQMJC-WJDWOHSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=CC=CC(=C1)C(F)(F)F)/C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B7827694.png)




![2-(2,4-dichlorophenoxy)-N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]propanamide](/img/structure/B7827729.png)
![2-[1-[4-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione](/img/structure/B7827732.png)
![2-[(1,3-dioxoinden-2-ylidene)methylamino]-N-methylbenzamide](/img/structure/B7827733.png)
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B7827743.png)
![N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B7827750.png)
![2-[[4-(trifluoromethyl)anilino]methylidene]indene-1,3-dione](/img/structure/B7827758.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B7827761.png)

